5-F2t-IsoP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

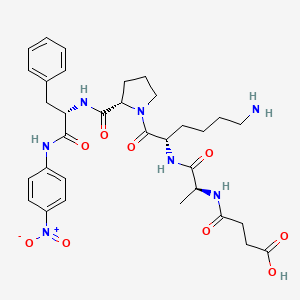

5-F2t-IsoP is a type of F2-Isoprostane, which are major biomarkers of oxidative stress . These molecules are known to regulate excitatory neurotransmitter release in ocular tissues . They are abundantly produced in mammals, but their pharmacological actions on neurotransmitter release remain largely unknown .

Synthesis Analysis

The generation of this compound is through non-enzymatic oxygenation of polyunsaturated fatty acids (PUFA) initiated by free radical attack, leading to lipid peroxidation . This process is independent of the cyclooxygenase (COX) enzyme, with a minor contribution by inducible COX-2 peroxidation of the autacoids .Molecular Structure Analysis

The this compound molecule contains a total of 59 bond(s) . The systematic name for this compound is 5R,9R,11S-trihydroxy-6E,14Z-prostadienoic acid-cyclo [8R,12S] . The exact mass of this compound is 354.240625 and its formula is C20H34O5 .Chemical Reactions Analysis

This compound and its 5-epimer, both inhibit K±evoked [3H]D-aspartate release in isolated bovine retina . This suggests that these molecules have a significant role in neurotransmitter release.Physical and Chemical Properties Analysis

The this compound molecule contains a total of 59 bond(s), 25 non-H bond(s), 3 multiple bond(s), 12 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 4 hydroxyl group(s) and 3 secondary alcohol(s) .科学的研究の応用

Vasomotor Effects : 5-F2t-IsoP has been studied for its effects on the vasculature. It was found that this compound and its 5-epimer do not affect the basal tone of various vessels, such as the rat thoracic aorta, the human internal mammary artery, and the human saphenous vein, unlike other F2-isoprostanes like 1this compound (Marlière et al., 2002). This suggests that this compound is unlikely to be involved in the pathogenesis of vascular diseases.

Impact on Neurotransmitter Release : Research has indicated that this compound can influence neurotransmitter release in the retina. For instance, this compound and its epimer were shown to modulate the release of [3H]D-aspartate in isolated bovine retina, hinting at possible roles in ocular physiology or pathophysiology (Jamil et al., 2011).

Involvement in Oxidative Stress : F2-isoprostanes, including this compound, are known biomarkers of oxidative stress and have been associated with various diseases. The quantification of these compounds can offer insights into the oxidative state in vivo, which is important for understanding disease mechanisms and progression. For example, F2-dihomo-isoprostanes, related compounds, have been proposed as early biomarkers of lipid oxidative damage in conditions like Rett syndrome (De Felice et al., 2011).

Potential Hormonal Activity : The synthesis and characterization of enantiomerically pure diastereomers of 5-F2t-isoprostane have led to suggestions that these compounds might act as human hormones. This hypothesis is based on the structural and functional properties of these molecules (Taber, Kanai & Pina, 1999).

作用機序

The 5-F2-IsoP epimer pair, 5-F2t-IsoP and its 5-epimer, both inhibit K±evoked [3H]D-aspartate release in isolated bovine retina, with prostanoid receptors playing a role in this inhibition . The trans-orientation of the allylic hydroxyl group at position C5 accounts for the apparent biphasic response exhibited by this compound on excitatory neurotransmitter release .

Safety and Hazards

The overproduction of 5-F2t-IsoP is generally regarded as disadvantageous to health . Numerous metabolic disorders and pathophysiological diseases such as cardiac ischemia–reperfusion, atherosclerosis, neurodegenerative diseases, and cancer are frequently associated with elevated plasma F2-IsoPs . Nurses using formaldehyde in the absence of the under vacuum sealing system have higher levels of this compound .

特性

IUPAC Name |

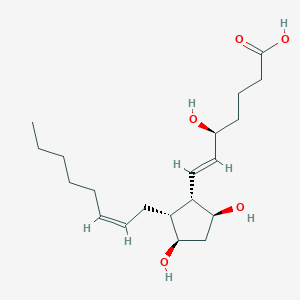

(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPXIZGLPAGEV-VOMLHDSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)